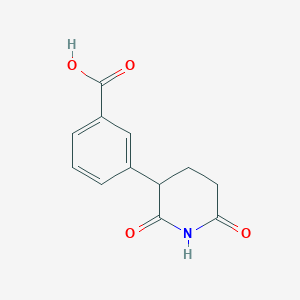

3-(2,6-Dioxo-3-piperidyl)benzoic acid

Description

Historical Context and Significance in Chemical Biology Research

The history of glutarimide-containing compounds is most notably linked to the tragic and transformative story of thalidomide (B1683933). First marketed in 1957 as a sedative, thalidomide was later found to be a potent teratogen, leading to its withdrawal from the market in the early 1960s. This event was a pivotal moment in pharmaceutical history, leading to stricter drug testing and regulation.

Decades later, a renewed interest in thalidomide emerged with the discovery of its profound anti-inflammatory and anti-angiogenic properties. This resurgence was particularly significant in the treatment of erythema nodosum leprosum (ENL), a painful complication of leprosy. Subsequent research revealed its efficacy in treating multiple myeloma, a type of blood cancer. researchgate.netnih.gov This rediscovery highlighted the potent immunomodulatory effects of the glutarimide (B196013) scaffold and spurred extensive research into its mechanism of action and the development of safer, more potent analogs. researchgate.netnih.gov

The exploration of thalidomide's biological activities has led to significant advancements in chemical biology, particularly in understanding the ubiquitin-proteasome system. It was discovered that thalidomide and its analogs function as "molecular glues," redirecting the activity of the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of specific target proteins. This groundbreaking discovery has opened up new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins, a field now known as targeted protein degradation (TPD).

Structural Classification and Relevance within Immunomodulatory Imide Drugs (IMiDs)

Immunomodulatory Imide Drugs (IMiDs) are a class of compounds that are structurally related to thalidomide and share its core glutarimide ring. These drugs have been developed to enhance the therapeutic effects of thalidomide while mitigating its adverse side effects. The IMiDs are generally classified into generations based on their potency and specificity.

The core structure of an IMiD consists of a glutarimide ring linked to a substituted phthaloyl ring system. Modifications to the phthaloyl ring have led to the development of second and third-generation IMiDs with improved clinical profiles.

First Generation: Thalidomide is the parent compound of this class.

Second Generation: Lenalidomide (B1683929) and Pomalidomide (B1683931) are key examples. These analogs feature modifications, such as the addition of an amino group to the phthaloyl ring, which significantly enhances their immunomodulatory and anti-cancer activities. nih.govnih.gov

Third Generation: Compounds like Apremilast represent further evolution in this class, with different therapeutic applications.

The relevance of the glutarimide ring within IMiDs is paramount to their biological activity. It is the portion of the molecule that binds to the E3 ubiquitin ligase cereblon, initiating the cascade of events that leads to the degradation of specific protein targets. The nature of the substituent attached to the glutarimide ring influences the substrate specificity of the cereblon complex, allowing for the targeted degradation of different proteins.

Focus of the Research: 3-(2,6-Dioxo-3-piperidyl)benzoic acid as a Scaffold for Investigation

The compound This compound represents a key chemical scaffold for the development of novel therapeutic agents. This molecule combines the biologically crucial glutarimide moiety with a benzoic acid group, providing a versatile platform for chemical modification and exploration of structure-activity relationships.

The glutarimide portion of the molecule serves as the E3 ligase binding element, a critical component for inducing targeted protein degradation. The benzoic acid group, on the other hand, offers a convenient attachment point for various chemical linkers and warheads. This modular design is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase, a ligand for a target protein, and a linker connecting the two. By recruiting the cellular protein degradation machinery to a specific protein of interest, PROTACs can induce its targeted destruction.

The benzoic acid moiety in "this compound" can be readily functionalized to attach linkers that can then be connected to ligands for various target proteins. This allows for the systematic development of a library of PROTACs targeting a wide range of proteins implicated in different diseases. The position of the carboxylic acid group on the phenyl ring (meta in this case) can also influence the spatial orientation of the resulting PROTAC, which is a critical factor for the efficient formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein.

While specific research focused solely on "this compound" as a scaffold is not extensively detailed in publicly available literature, its structural components suggest its high potential as a valuable building block in the field of targeted protein degradation and the broader landscape of medicinal chemistry. The principles of rational drug design point to this molecule as a strategic starting point for the synthesis of novel chemical probes and potential therapeutics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

3-(2,6-dioxopiperidin-3-yl)benzoic acid |

InChI |

InChI=1S/C12H11NO4/c14-10-5-4-9(11(15)13-10)7-2-1-3-8(6-7)12(16)17/h1-3,6,9H,4-5H2,(H,16,17)(H,13,14,15) |

InChI Key |

PIPKGCPSFYBQHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1C2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of 3 2,6 Dioxo 3 Piperidyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-(2,6-dioxo-3-piperidyl)benzoic acid reveals a logical pathway for its synthesis, identifying key precursors that serve as the foundational building blocks. The primary disconnection breaks the bond between the benzoic acid ring and the piperidine-2,6-dione moiety, suggesting 3-aminobenzoic acid and a derivative of glutamic acid as the principal starting materials.

A plausible retrosynthetic route involves the disconnection of the C-N bond between the aromatic ring and the piperidine (B6355638) dione. This leads to two key precursors: 3-aminobenzoic acid and a suitably activated glutamic acid derivative, such as glutamic anhydride (B1165640) or a diester of glutamic acid. The formation of the piperidine-2,6-dione ring itself can be envisioned from the cyclization of a glutamine derivative.

Therefore, the key precursors for the synthesis of this compound are:

3-Aminobenzoic acid: This commercially available starting material provides the benzoic acid portion of the target molecule.

Glutamic acid or its derivatives: This amino acid is the source of the piperidine-2,6-dione ring. Derivatives such as glutamic anhydride, glutamine, or protected forms of glutamic acid are often employed to facilitate the desired chemical transformations.

Classical and Modern Synthetic Methodologies

The construction of this compound and its analogs relies on a combination of classical and modern synthetic organic chemistry techniques. These methodologies primarily focus on the efficient formation of amide bonds and the strategic manipulation of functional groups.

Amide Coupling Reactions

The formation of the amide bond linking the 3-aminobenzoic acid and the glutamic acid derivative is a critical step in the synthesis. Various amide coupling reagents can be employed to facilitate this reaction, ranging from classical reagents to more modern, efficient catalysts.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. More advanced phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offer high yields and mild reaction conditions.

The choice of coupling reagent and reaction conditions is crucial to ensure high yields and purity of the resulting amide intermediate.

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Classical, cost-effective |

| EDC | HOBt | DCM, DMF | Water-soluble byproducts, easier purification |

| PyBOP | - | DMF, Acetonitrile (ACN) | High efficiency, low racemization |

| HBTU | HOBt, DIPEA | DMF | Fast reaction times, high yields |

Functional Group Interconversions and Transformations

Throughout the synthesis, various functional group interconversions and transformations are necessary to introduce, protect, or modify specific chemical moieties. For instance, the carboxylic acid group of 3-aminobenzoic acid may be protected as an ester to prevent unwanted side reactions during the amide coupling step. This ester can then be hydrolyzed back to the carboxylic acid in a later stage of the synthesis.

Similarly, the amino group of glutamic acid is often protected with a suitable protecting group, such as a carbamate (B1207046) (e.g., Boc or Cbz), to direct the reaction towards the desired amide bond formation. The subsequent deprotection of these groups is a critical step to allow for the cyclization to form the piperidine-2,6-dione ring.

The cyclization of the glutamic acid derivative to form the 2,6-piperidinedione ring is a key transformation. This is often achieved by heating the corresponding glutamine derivative, sometimes in the presence of a dehydrating agent or a catalyst. For example, a common method involves the reaction of an aniline (B41778) derivative with glutaric anhydride in a solvent like toluene (B28343) at reflux, followed by cyclization using a reagent such as 1,1'-carbonyldiimidazole. researchgate.net

Stereoselective Synthesis Approaches and Chiral Resolution

The 3-position of the piperidine-2,6-dione ring in this compound is a chiral center. Therefore, the compound can exist as a racemic mixture of two enantiomers. The biological activity of these enantiomers can differ significantly, making stereoselective synthesis or chiral resolution an important consideration.

Stereoselective Synthesis:

Stereoselective synthetic routes aim to produce a single enantiomer of the target compound. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, starting with an enantiomerically pure form of glutamic acid (either L-glutamic acid or D-glutamic acid) can lead to the formation of the corresponding enantiomer of the final product. Asymmetric hydrogenation or other stereoselective transformations during the synthesis can also be employed to control the stereochemistry at the chiral center.

Chiral Resolution:

Alternatively, the racemic mixture of this compound can be separated into its individual enantiomers through chiral resolution. This can be accomplished by several methods:

Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine like brucine (B1667951) or strychnine) forms diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers based on their differential interactions with the chiral selector.

Analog Design and Synthesis of Derivatives

The core structure of this compound provides a versatile scaffold for the design and synthesis of a wide range of analogs and derivatives. These modifications can be made to either the benzoic acid ring or the piperidine-2,6-dione moiety to explore structure-activity relationships and optimize biological properties.

Modifications to the Benzoic Acid Ring:

The benzoic acid ring can be substituted with various functional groups at different positions. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halogen) can be introduced to modulate the electronic properties of the molecule. The carboxylic acid group itself can be converted into other functional groups, such as esters, amides, or nitriles, to create a library of derivatives.

Modifications to the Piperidine-2,6-dione Ring:

The piperidine-2,6-dione ring also offers opportunities for derivatization. The imide nitrogen can be alkylated or acylated. Furthermore, substituents can be introduced at other positions on the ring, although this often requires more complex synthetic routes starting from appropriately substituted glutamic acid derivatives.

The synthesis of these derivatives often follows similar synthetic strategies as the parent compound, utilizing the key precursors and synthetic methodologies described above, with the incorporation of the desired modifications at the appropriate stage of the synthesis.

Structure Activity Relationship Sar and Molecular Design Principles for 3 2,6 Dioxo 3 Piperidyl Benzoic Acid Derivatives

Glutarimide (B196013) Core Modifications and Their Influence on Molecular Interactions

The glutarimide ring (piperidine-2,6-dione) is the essential pharmacophore responsible for binding to the CRBN E3 ligase. wikipedia.org This interaction is highly specific and is a cornerstone of the mechanism of action for related drugs. The glutarimide moiety itself is a heterocyclic compound with a six-membered piperidine (B6355638) ring containing two ketone groups. wikipedia.org While this core is critical, its derivatives, such as thalidomide (B1683933) and lenalidomide (B1683929), have known limitations, including susceptibility to hydrolysis and enzymatic cleavage, which can affect their pharmacological utility. beilstein-journals.org These drawbacks have spurred research into modifying the glutarimide core to expand the chemical space of Cereblon ligands and improve drug properties. beilstein-journals.org

Modifications typically focus on substitutions at the α-position of the glutarimide ring. The goal is to introduce various heterocyclic moieties to explore new interactions with the CRBN binding pocket. For example, research has explored linking heterocycles like pyrazoles, benzimidazoles, and 1,2,3-triazoles to the glutarimide core. beilstein-journals.org These modifications aim to maintain or enhance the necessary binding affinity for the E3 ligase while potentially altering the substrate specificity of the resulting PROTAC or the immunomodulatory profile of the molecule. However, not all modifications are well-tolerated; attempts to introduce N-heterocycles that contain an α-carbonyl group, such as δ-valerolactam or another glutarimide, have been unsuccessful, often leading to complex mixtures of products, likely due to the carbenoid intermediate attacking the carbonyl oxygen. beilstein-journals.org

The stability of the glutarimide ring is also a key consideration. Its susceptibility to hydrolysis can be a significant liability. beilstein-journals.org Therefore, medicinal chemists are investigating bioisosteric replacements or modifications that rigidify the structure or alter its electronic properties to resist degradation while preserving the crucial hydrogen bonding and steric interactions required for CRBN engagement.

Benzoic Acid Moiety Derivatization and Conformational Analysis

Derivatization of the benzoic acid ring can influence:

Target Affinity: Adding or changing substituents alters the electronic distribution and steric profile, which can enhance or disrupt binding to a target protein. For instance, o-hydroxylation has been observed to increase affinity for serum albumin, while p-hydroxylation decreases it. mdpi.com

Physicochemical Properties: Modifications can tune properties like solubility and lipophilicity, which are crucial for a compound's pharmacokinetic profile.

Conformational Preference: The substitution pattern on the benzoic acid ring can dictate the molecule's three-dimensional conformation. Steric repulsion between substituents on the benzoic ring and adjacent parts of the molecule can lead to non-planar arrangements. uky.edu

Conformational analysis is essential for understanding how these derivatives will behave. Even subtle changes can lead to different preferred shapes (conformational polymorphism), which can have profound implications for crystal packing and biological activity. nih.govresearchgate.net Computational studies, for example, have shown that for 2-fluorobenzoic acid and 2-chlorobenzoic acid, non-planar conformations where the carboxylic acid group is twisted out of the plane of the benzene (B151609) ring can be energetically favorable. researchgate.net The azidomethyl group has also been identified as a source of conformational polymorphism in benzoic acid derivatives. nih.gov This inherent flexibility must be considered during the design process, as the biologically active conformation that binds to a target protein may not be the lowest energy state of the isolated molecule.

| Derivatization Site | Potential Impact | Example of Modification | Reference |

| Benzoic Acid Ring | Modulate binding affinity and physicochemical properties | Hydroxylation, methoxylation, alkylation | mdpi.com |

| Carboxylic Acid Group | Serve as an attachment point for linkers in PROTACs | Amide bond formation | nih.gov |

| Benzoic Acid Ring | Influence molecular conformation | Introduction of sterically demanding groups | uky.edu |

Role of Substituents in Modulating Target Binding Affinity

Halogenation, particularly fluorination, is a widely used strategy in medicinal chemistry to modulate a compound's properties. Introducing fluorine atoms can have several beneficial effects on derivatives of 3-(2,6-dioxo-3-piperidyl)benzoic acid.

One of the most significant impacts of halogenation is the alteration of molecular conformation. For example, in studies of benzamide (B126) derivatives, the introduction of two fluorine atoms at the 2- and 6-positions was found to be responsible for inducing non-planarity in the molecule. mdpi.com This conformational change can be critical for fitting into a specific binding pocket and can lead to a substantial increase in biological activity.

Furthermore, halogens can influence binding affinity through several mechanisms:

Electronic Effects: Fluorine is highly electronegative and can alter the acidity (pKa) of the benzoic acid group and the electron distribution across the aromatic ring, which can affect interactions with protein residues.

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell uptake.

Metabolic Stability: The carbon-fluorine bond is very strong, and introducing fluorine at positions susceptible to metabolic oxidation can block this process, thereby increasing the compound's half-life.

Specific Interactions: Halogens can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's active site, which can contribute to binding affinity.

The process of benzylic halogenation of alkylbenzoic acid esters is well-established, allowing for the synthesis of specific halogenated derivatives. google.com Careful control of reaction conditions is necessary to achieve mono- or di-halogenation while minimizing side reactions like ester cleavage. google.com

The this compound scaffold is a premier E3 ligase-binding moiety used in the design of PROTACs. In a PROTAC, this "anchor" is connected via a chemical linker to a "warhead" that binds to a protein of interest (POI), bringing the POI into proximity with the E3 ligase for ubiquitination and subsequent degradation. nih.govsoton.ac.uk The linker is not merely a passive spacer; its design is a critical determinant of the PROTAC's efficacy. soton.ac.ukexplorationpub.com

Key parameters in linker design include:

Length: The linker must be long enough to prevent steric clashes between the E3 ligase and the POI, allowing for the formation of a stable ternary complex. explorationpub.com However, an excessively long linker may not effectively bring the two proteins together for efficient ubiquitin transfer. While many successful PROTACs use linkers of a certain length, potent examples with linkers as short as three atoms have also been reported. nih.gov

Composition: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, which offer flexibility and control over length and solubility. nih.gov Other motifs like alkynes, triazoles, and saturated heterocycles (piperazine, piperidine) are also used to impart specific properties. nih.gov The choice of composition affects the linker's rigidity, solubility, and cell permeability.

Attachment Point: The site where the linker is attached to both the warhead and the E3 ligase ligand, as well as the exit vector of the bond, is crucial for achieving a productive ternary complex geometry. nih.gov For derivatives of this compound, the linker is typically attached to the benzoic acid moiety.

Optimization of the linker can improve a PROTAC's activity, selectivity, and stability. For example, altering the linker length has been shown to impart selectivity for the degradation of one protein over another closely related one. nih.gov

| Linker Type | Common Motifs | Key Design Considerations | Reference |

| Flexible | Polyethylene Glycol (PEG), Alkyl Chains | Length, hydrophilicity, potential for non-specific binding | nih.gov |

| Rigid | Alkynes, Triazoles | Conformational constraint, improved selectivity | |

| Clickable | Azides, Alkynes | Ease of synthesis, metabolic stability of the resulting triazole |

Computational Chemistry Approaches in Compound Design and Optimization

Computational chemistry is an indispensable tool for the rational design and optimization of this compound derivatives. Computer-aided drug design (CADD) methods can predict how modifications will affect a molecule's properties and interactions, thereby accelerating the discovery process and reducing the need for extensive empirical screening. nih.gov These approaches are broadly categorized as structure-based, which require a 3D structure of the target protein, or ligand-based, which rely on the properties of known active molecules. nih.gov

Understanding the three-dimensional structure (conformation) of a molecule is paramount, as its shape governs its ability to bind to a biological target. nih.gov Force field-based conformational analysis is a computational method used to explore the potential shapes a molecule can adopt and to determine their relative energies.

In this method, a molecule is modeled as a collection of atoms connected by bonds, and the potential energy is calculated using a set of equations known as a force field. This force field accounts for various energetic contributions, including:

Bond stretching

Angle bending

Torsional (dihedral) angles

Van der Waals interactions

Electrostatic interactions

By systematically rotating the molecule's rotatable bonds (like the bond connecting the benzoic acid ring to the glutarimide) and calculating the energy of each resulting conformer, a potential energy landscape can be generated. mdpi.com This analysis reveals the low-energy, preferential conformations of the molecule. For example, conformational analysis of piperidine rings has been used to study the equilibrium between chair and twist-boat conformations, which is influenced by substituents. nih.gov Similarly, such analysis applied to benzamide derivatives has helped explain how fluorination leads to non-planar structures. mdpi.com For derivatives of this compound, this technique allows researchers to predict the most likely shape of a novel derivative and to perform molecular docking studies to see how well that shape complements the binding site of CRBN or another target protein.

Quantum Chemical Investigations (e.g., DFT, MM/GBSA)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules, which in turn govern their reactivity and intermolecular interactions. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lumo Occupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.

A comparative study of two prominent derivatives, lenalidomide and pomalidomide (B1683931), using DFT at the B3LYP level of theory, reveals significant differences in their electronic structures. The HOMO-LUMO energy gap for lenalidomide was calculated to be 4.91 eV, whereas for pomalidomide, it was found to be 3.96 eV. researchgate.net This smaller energy gap in pomalidomide suggests it is more chemically reactive and less kinetically stable than lenalidomide. researchgate.net These quantum chemical insights help to explain the observed differences in the biological activities of these closely related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Lenalidomide | -6.89 | -1.98 | 4.91 |

| Pomalidomide | -6.54 | -2.58 | 3.96 |

| Ligand-Protein Complex | Binding Free Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) |

|---|---|---|---|---|

| Pomalidomide - Androgen Receptor | -50.78 ± 4.53 | -58.21 ± 3.98 | -25.43 ± 5.12 | 32.86 ± 6.77 |

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A computational analysis of the binding of lenalidomide and pomalidomide enantiomers to a prostaglandin-protein target revealed differences in their binding affinities, which are expressed as docking scores and Glide energy scores. researchgate.net

For instance, the R-enantiomer of lenalidomide exhibited a docking score of -6.579 kcal/mol, while the S-enantiomer had a score of -7.114 kcal/mol. researchgate.net Similarly, for pomalidomide, the R-enantiomer showed a docking score of -6.366 kcal/mol, and the S-enantiomer had a score of -6.127 kcal/mol. researchgate.net These variations in binding affinity between enantiomers underscore the importance of stereochemistry in drug-target interactions. The binding modes revealed that these molecules form key interactions, such as Pi-Pi stacking with phenylalanine residues (PHE336 and PHE983) in the binding site. researchgate.net

| Compound | Enantiomer | Docking Score (kcal/mol) | Glide Energy (kcal/mol) |

|---|---|---|---|

| Lenalidomide | R | -6.579 | -27.883 |

| S | -7.114 | -29.302 | |

| Pomalidomide | R | -6.366 | -38.402 |

| S | -6.127 | -28.679 |

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic and realistic view of the ligand-protein complex over time. These simulations can assess the stability of the binding pose and characterize the flexibility of both the ligand and the protein. An MD simulation study of lenalidomide bound to its primary target, the CRBN protein, demonstrated the stability of the complex. The analysis of hydrogen bond interactions throughout the simulation revealed that the complex typically forms between two to three hydrogen bonds, which are crucial for stabilizing the drug-protein interaction. mdpi.com This stability is a key factor in the sustained biological activity of the drug. The insights gained from these simulations are invaluable for the rational design of new derivatives with improved binding affinity and residence time at the target protein.

Molecular and Cellular Mechanisms of Action of 3 2,6 Dioxo 3 Piperidyl Benzoic Acid Analogs

Identification of Direct Protein Targets

The biological activity of 3-(2,6-dioxo-3-piperidyl)benzoic acid analogs is initiated by their direct interaction with specific protein targets within the cell. These interactions are fundamental to understanding their subsequent effects on cellular function.

A primary and well-characterized direct target of this compound analogs is Cereblon (CRBN). CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^. nih.gov Analogs containing the characteristic glutarimide (B196013) moiety bind to a specific tri-tryptophan pocket within the thalidomide-binding domain of CRBN. nih.gov This binding event is pivotal as it modulates the substrate specificity of the E3 ligase complex. nih.gov In its native state, the CRL4^CRBN^ complex targets endogenous substrates for ubiquitination and subsequent proteasomal degradation. However, the binding of a this compound analog alters the surface of CRBN, creating a new interface that can recognize and bind to proteins that are not normally substrates of this E3 ligase. These newly recognized proteins are termed "neosubstrates." This induced proximity leads to the ubiquitination and degradation of these neosubstrates, a mechanism that is central to the therapeutic effects of these compounds. nih.gov

While the primary mechanism of many this compound analogs is linked to CRBN, some structurally related compounds, particularly those incorporating a hydroxamic acid moiety, have been shown to exhibit inhibitory activity against histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. nih.govresearchgate.net Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered transcription of various genes involved in cell cycle regulation, differentiation, and apoptosis. nih.gov The basic structure of many HDAC inhibitors consists of a zinc-binding moiety, a linker, and a capping group, a motif that can be incorporated into piperidine-based structures. researchgate.netnih.gov

| HDAC Inhibitor Structural Features | Mechanism of Action | Cellular Outcome |

| Zinc-Binding Group (e.g., hydroxamic acid) | Binds to the zinc ion in the active site of HDAC enzymes, blocking their catalytic activity. | Increased histone acetylation, altered gene expression. |

| Linker Region | Connects the zinc-binding group to the capping group and influences inhibitor potency and selectivity. | Modulation of inhibitor binding to the HDAC active site. |

| Capping Group (e.g., aromatic ring) | Interacts with the surface of the HDAC enzyme, contributing to binding affinity and selectivity. | Enhanced inhibitor-enzyme interaction and specificity. |

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, and inflammation. ncn.gov.plmdpi.com Aberrant activation of STAT3 is a hallmark of many cancers and inflammatory diseases. mdpi.comnih.gov Analogs of this compound can modulate STAT3 activity, although the mechanisms can be both direct and indirect. ncn.gov.pl Some compounds have been developed as direct STAT3 inhibitors, binding to specific domains of the STAT3 protein to prevent its phosphorylation, dimerization, and translocation to the nucleus. nih.govnih.gov Indirectly, the modulation of upstream signaling pathways or the degradation of proteins that regulate STAT3 activity can also impact its function. nih.gov The dysregulation of STAT3 has been linked to various diseases, making it a key therapeutic target. scbt.com

| Cytokine | Function | Modulation by Analogs |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Suppression of production. nih.gov |

| Interleukin-10 (IL-10) | Anti-inflammatory | Augmentation of production. nih.govnih.gov |

Modulation of Protein Homeostasis through Targeted Protein Degradation (PROTACs)

The discovery of the interaction between this compound analogs and CRBN has paved the way for the development of a novel therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. mdpi.com One ligand is designed to bind to a specific protein of interest (POI) that is targeted for degradation, while the other ligand binds to an E3 ubiquitin ligase, such as CRBN. mdpi.comnih.gov

The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and the E3 ligase. nih.gov This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. mdpi.com The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. nih.govmdpi.com A key feature of PROTACs is their catalytic nature; after the degradation of the POI, the PROTAC molecule is released and can engage another POI molecule, leading to multiple rounds of degradation. nih.gov This technology allows for the targeted degradation of proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors. sciltp.com

| PROTAC Component | Function |

| Protein of Interest (POI) Ligand | Binds specifically to the target protein intended for degradation. mdpi.com |

| Linker | Covalently connects the POI ligand and the E3 ligase ligand. nih.gov |

| E3 Ligase Ligand (e.g., CRBN binder) | Recruits an E3 ubiquitin ligase to the POI. mdpi.comnih.gov |

Intracellular Signaling Pathway Perturbations

The direct interactions and protein degradation events initiated by this compound analogs lead to significant perturbations of various intracellular signaling pathways. These downstream effects are the ultimate drivers of the observed cellular responses.

The modulation of STAT3 activity, as previously mentioned, is a prime example of signaling pathway perturbation. nih.gov By either directly inhibiting STAT3 or affecting its upstream regulators, these analogs can disrupt STAT3-mediated gene transcription, which is crucial for the proliferation and survival of certain cancer cells. mdpi.comnih.gov

Furthermore, the alteration of cytokine production has profound effects on signaling cascades involved in inflammation and immunity. The suppression of TNF-α can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.org Conversely, the enhancement of IL-10 production can activate anti-inflammatory signaling pathways.

The degradation of specific neosubstrates via the CRBN-PROTAC mechanism can also lead to the disruption of critical signaling pathways. For instance, if the targeted POI is a kinase or a transcription factor, its degradation will effectively shut down the signaling pathways in which it plays a key role. This targeted degradation offers a highly specific means of perturbing disease-driving signaling networks.

Preclinical Research Methodologies and Findings for 3 2,6 Dioxo 3 Piperidyl Benzoic Acid and Its Derivatives in Vitro and Non Human in Vivo

Biochemical and Cell-Based Assays for Activity Profiling

Target Binding Assays

The primary molecular target for many derivatives containing the 3-(2,6-dioxo-3-piperidyl) moiety, such as pomalidomide (B1683931), is the Cereblon (CRBN) protein. nih.govresearchgate.net CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. nih.gov The binding of these molecules to CRBN is a critical initiating event for their therapeutic mechanism of action. The glutarimide (B196013) portion of the molecule is essential for this interaction, fitting into a specific pocket on the CRBN protein. nih.gov This high-affinity binding alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This targeted protein degradation is a key focus of cellular assays.

Enzyme Activity Assays

Derivatives of the core 3-(2,6-dioxo-3-piperidyl) structure are often evaluated for their effects on various enzyme systems to understand their full mechanistic profile. In a study focused on developing treatments for Sickle Cell Disease (SCD), a novel pomalidomide derivative was assessed for its ability to inhibit histone deacetylase enzymes (HDACs). The investigation measured the in vitro inhibitory activity against HDAC-1 and HDAC-2, which are involved in the regulation of gene expression, including the γ-globin gene relevant to SCD therapy. nih.gov In other research programs, various benzoic acid derivatives have been screened for inhibitory activity against enzymes relevant to different diseases, such as the trans-sialidase enzyme in the context of Chagas disease. nih.gov

Cellular Degradation Assays

A hallmark of this class of compounds is their ability to induce the degradation of specific cellular proteins. Following binding to CRBN, the modified E3 ligase complex targets neo-substrates for ubiquitination and destruction by the proteasome. A well-established example is the degradation of the lymphoid transcription factors IKAROS and AIOLOS in multiple myeloma cells, which is a key mechanism behind the anti-tumor effects of pomalidomide. nih.gov

The ability of a novel compound to induce protein degradation is typically assessed using Western Blot analysis. This technique allows researchers to quantify the levels of a target protein within cells after treatment with the compound. A significant reduction in the protein's corresponding band on the blot indicates successful degradation. This methodology is fundamental in the development of PROTACs, where the 3-(2,6-dioxo-3-piperidyl) moiety serves to recruit CRBN to a protein of interest, thereby tagging it for degradation. researchgate.net

Cell Viability and Proliferation Assays in Disease Models (non-clinical)

To determine the potential therapeutic efficacy of these compounds, their effect on the viability and proliferation of disease-relevant cells is measured. In one study, a series of novel pomalidomide derivatives incorporating urea (B33335) moieties were synthesized and evaluated for their anti-tumor activity. nih.gov The half-maximal inhibitory concentrations (IC50) were determined in different cancer cell lines, including human breast cancer (MCF-7) and human hepatocellular carcinoma (Huh7), to quantify their cytotoxic and anti-proliferative effects. nih.gov The results indicated that these derivatives exhibited potent growth-inhibitive activity, particularly against the MCF-7 cell line. nih.gov

Table 1: In Vitro Anti-Proliferative Activity (IC50) of Novel Pomalidomide-Urea Derivatives IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment.

| Compound | IC50 in MCF-7 cells (µM) | IC50 in Huh7 cells (µM) |

|---|---|---|

| 5a | 1.56 ± 0.12 | > 50 |

| 5b | 1.12 ± 0.09 | > 50 |

| 5c | 2.34 ± 0.15 | > 50 |

| 5d | 2.15 ± 0.11 | > 50 |

| 5e | 1.33 ± 0.14 | > 50 |

| 6a | 1.24 ± 0.08 | > 50 |

| 6b | 1.08 ± 0.11 | > 50 |

| 6c | 1.98 ± 0.13 | > 50 |

| 6d | 1.67 ± 0.10 | > 50 |

| 6e | 1.15 ± 0.12 | > 50 |

Pharmacological Profiling in Preclinical Models

In Vitro Metabolic Stability Assessments

Understanding the metabolic stability of a new chemical entity is crucial for predicting its pharmacokinetic profile. uj.edu.pl In vitro assays using liver microsomes or conducting chemical hydrolysis studies are common methods to assess how quickly a compound is metabolized or degraded under physiological conditions.

For instance, a pomalidomide derivative developed as a nitric oxide (NO)-donor for sickle cell disease was subjected to a chemical hydrolysis study to determine its stability at different pH levels. nih.gov The stability was monitored over 24 hours at pH 1.0 (mimicking stomach acid) and pH 7.4 (mimicking plasma pH). The findings showed that the compound was highly unstable in acidic conditions but remained stable at physiological pH for an extended period. nih.gov Other studies have investigated the metabolic pathways of pomalidomide itself, identifying 5-hydroxylation as a primary metabolic transformation mediated by cytochrome P450 enzymes. researchgate.net

Table 2: In Vitro Chemical Stability of Pomalidomide Derivative 3d Data represents the percentage of the compound remaining intact over time at different pH values.

| Time (hours) | % Remaining at pH 1.0 | % Remaining at pH 7.4 |

|---|---|---|

| 1 | ~4% | 100% |

| 12 | Not Reported | 100% |

| 20 | Not Reported | 95.14% |

| 24 | Not Reported | 91.94% |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(2,6-Dioxo-3-piperidyl)benzoic acid |

| Pomalidomide |

| Thalidomide (B1683933) |

| IKAROS |

| AIOLOS |

| Pomalidomide-urea derivatives (5a-5e, 6a-6e) |

Plasma Protein Binding Studies

An extensive review of scientific literature and preclinical research databases reveals no specific published studies detailing the in vitro or non-human in vivo plasma protein binding characteristics of This compound . Consequently, there are no direct research findings or data tables available for this specific compound.

Plasma protein binding is a critical parameter assessed during preclinical drug development. It determines the extent to which a compound binds to proteins within the blood plasma, primarily albumin. This interaction significantly influences a drug's pharmacokinetic profile, as it is generally the unbound (free) fraction of a drug that is pharmacologically active and available to distribute into tissues, undergo metabolism, and be excreted. Methodologies such as equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography are commonly employed in preclinical settings to determine the percentage of a compound that binds to plasma proteins.

While data for this compound is not available, information exists for the structurally related compound, thalidomide. It is crucial to note that this data is presented for contextual purposes only and does not represent the plasma protein binding properties of this compound, as minor structural modifications can lead to significant changes in physicochemical properties, including plasma protein binding.

One study investigated the plasma protein binding of thalidomide's individual enantiomers. The research found a moderate degree of binding for both the (+)-(R)- and (-)-(S)-enantiomers, with the (-)-(S)-enantiomer showing slightly higher affinity for plasma proteins. nih.gov

Table 1: In Vitro Plasma Protein Binding of Thalidomide Enantiomers

| Compound | Plasma Protein Binding (%) |

| (+)-(R)-Thalidomide | 56% |

| (-)-(S)-Thalidomide | 66% |

This table presents data for a structurally related compound and not for this compound.

The study of plasma protein binding for various benzoic acid derivatives indicates that the nature and position of substituents on the benzoic acid ring can influence the affinity for serum albumin. researchgate.netnajah.edu However, without specific experimental data for this compound, any estimation of its plasma protein binding characteristics would be purely speculative.

Theoretical and Research Applications of 3 2,6 Dioxo 3 Piperidyl Benzoic Acid

Role as a Chemical Probe in Elucidating Biological Pathways

The primary value of 3-(2,6-Dioxo-3-piperidyl)benzoic acid as a research tool lies in the function of its 2,6-dioxopiperidinyl (glutarimide) moiety. This structural element is well-established as a high-affinity ligand for Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). By binding to CRBN, molecules containing this moiety can modulate the activity of the E3 ligase, effectively "hijacking" the cell's natural protein disposal system.

As a chemical probe, this compound can be used to investigate the intricacies of the ubiquitin-proteasome system. Its benzoic acid group serves as a convenient attachment point for reporter tags, such as fluorescent dyes or biotin, without significantly disturbing the core interaction with CRBN. Such tagged versions of the molecule allow researchers to:

Visualize the subcellular localization of the CRBN complex.

Isolate and identify proteins that interact with CRL4-CRBN.

Study the downstream consequences of CRBN engagement in various cell types.

Furthermore, by systematically modifying the benzoic acid portion, researchers can create a library of probes to explore how different chemical functionalities influence CRBN binding and subsequent biological activity. This helps in mapping the substrate-binding landscape of the ligase and understanding how specific molecular architectures can induce the degradation of particular proteins, known as neosubstrates. The glutarimide (B196013) moiety acts as the "warhead" that directs the probe to the CRBN machinery, enabling the elucidation of its role in cellular homeostasis and disease pathways.

Scaffold for the Development of Advanced Chemical Entities in Drug Discovery Research

The structural features of this compound make it an exemplary scaffold for the design of novel therapeutics, particularly in the field of targeted protein degradation (TPD). TPD is an emerging therapeutic modality that aims to eliminate disease-causing proteins rather than just inhibiting their function.

The compound serves as a foundational building block for two main classes of TPD agents:

Molecular Glues: These are small molecules that induce or stabilize an interaction between an E3 ligase and a target protein that would not normally be degraded. While classic molecular glues like Lenalidomide (B1683929) were discovered serendipitously, this compound provides a rational starting point for designing new ones. The glutarimide core ensures CRBN binding, while chemists can synthesize a vast array of derivatives by modifying the benzoic acid to promote novel interactions with specific target proteins.

PROteolysis TArgeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of two active domains connected by a chemical linker. One domain binds to an E3 ligase (the "E3 ligand"), and the other binds to a protein of interest (the "target ligand"). The this compound is an ideal E3 ligand precursor. The carboxylic acid of the benzo group is a prime site for attaching the linker, which is then connected to a ligand for the target protein. This modularity allows researchers to create specific PROTACs to degrade virtually any protein of interest, provided a binder for it exists.

The table below illustrates the modular role of this scaffold in PROTAC design.

| Component of Scaffold | Function in PROTAC | Research Goal |

| 2,6-Dioxopiperidinyl Moiety | E3 Ligase Binder | Binds to CRBN, recruiting the ubiquitin machinery. |

| Benzoic Acid Group | Linker Attachment Point | Provides a reactive site (carboxylic acid) to covalently attach a flexible linker chain. |

| (Attached) Linker & Target Ligand | Target Recruitment | The linker connects to a separate molecule that specifically binds to a disease-causing protein, bringing it into proximity with CRBN for degradation. |

This "scaffold-based" approach accelerates the development of advanced chemical entities by providing a reliable, well-characterized starting point for engaging the cellular degradation machinery.

Strategies for Enhancing Molecular Stability and Solubility for Research Purposes

For any chemical compound to be a useful tool in biological research, it must possess adequate stability and solubility in aqueous media used for experiments. Like many aromatic carboxylic acids, this compound may exhibit limited water solubility, which can hinder its application in cell-based assays and other biological studies. Several strategies can be employed to overcome these limitations for research purposes.

Chemical Modification:

Salt Formation: The most straightforward approach is to convert the carboxylic acid into a salt (e.g., sodium or potassium salt). This deprotonation of the acidic proton dramatically increases polarity and, typically, aqueous solubility.

Prodrug Strategies: The carboxylic acid can be temporarily masked by converting it into an ester or an amide. These "prodrugs" can exhibit different physicochemical properties, potentially improving cell permeability. Once inside the cell, endogenous enzymes like esterases can cleave the modifying group, releasing the active carboxylic acid compound. For example, creating an amino acid ester can significantly boost solubility. nih.gov

Bioisosteric Replacement: In more advanced research, the carboxylic acid group could be replaced with a bioisostere—a different functional group with similar steric and electronic properties, such as a tetrazole. This can fundamentally alter the molecule's pKa, hydrogen bonding capacity, and metabolic stability.

Formulation Approaches:

Use of Co-solvents: Dissolving the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it into aqueous buffer is a standard laboratory practice.

Solid Dispersions: For preclinical studies, a solid dispersion can be created by mixing the compound with a hydrophilic, amorphous polymer carrier (e.g., polyvinylpyrrolidone (B124986) or polyethylene (B3416737) glycol). This technique prevents the compound from crystallizing and enhances its dissolution rate in water.

The following table summarizes key strategies for improving the research utility of this compound.

| Strategy | Method | Rationale |

| Salt Formation | React the carboxylic acid with a base (e.g., NaOH). | The resulting carboxylate salt is ionic and generally has much higher aqueous solubility than the neutral acid. |

| Prodrug Synthesis | Convert the carboxylic acid to an ester or amide. | Masks the polar carboxylic acid to potentially improve membrane permeability and can enhance solubility depending on the promoiety used. nih.gov |

| Formulation with Carriers | Create a solid dispersion with a hydrophilic polymer. | The polymer prevents the crystallization of the compound, maintaining it in a higher-energy amorphous state that dissolves more readily. |

| pH Adjustment | Dissolve the compound in a buffer with a pH above its pKa. | Keeping the compound in its ionized (deprotonated) state in solution increases its solubility. |

These strategies provide researchers with a toolkit to optimize the physicochemical properties of this compound, ensuring its effective use in a wide range of biological experiments.

Future Research Directions and Challenges for 3 2,6 Dioxo 3 Piperidyl Benzoic Acid Chemistry and Biology

Development of Highly Selective Modulators for Specific Molecular Targets

A primary challenge in the field is enhancing the selectivity of modulators derived from the 3-(2,6-dioxo-3-piperidyl)benzoic acid framework. While effective, current agents can induce the degradation of multiple proteins, leading to potential off-target effects. Future efforts are concentrated on designing next-generation modulators with exquisite specificity for a single desired neosubstrate or target protein.

Research is focused on subtle modifications to the glutarimide (B196013) and benzoic acid moieties to fine-tune the topology of the CRBN-ligand interface. This can alter the surface presented for neosubstrate recruitment, thereby favoring the binding of one target over others. For instance, structure-activity relationship (SAR) studies have revealed that even minor stereochemical changes far from the core glutarimide structure can lead to significant differences in neosubstrate selectivity, allowing for the tuning of degradation profiles against proteins like IKZF3, CK1α, GSPT1, and SALL4. nih.gov The goal is to create a toolkit of CRBN ligands, each tailored to recruit a specific subset of proteins, moving from broad-acting agents to precision therapeutics.

The development of tissue- or cell-specific PROTACs represents another frontier for improving selectivity. nih.gov Strategies include conjugating the degrader molecule to moieties that are recognized by receptors unique to a specific cell type, thereby concentrating the therapeutic agent where it is needed most and minimizing systemic exposure. nih.govfrontiersin.org

Addressing Stereochemical Control and Racemization Issues in Synthesis

The biological activity of this compound derivatives is critically dependent on the stereochemistry at the C3 position of the glutarimide ring. The (S)-enantiomer is typically the active form that binds to CRBN, while the (R)-enantiomer is significantly less active. This makes stereochemical control a paramount challenge in the synthesis of these compounds.

Future research must focus on developing robust and scalable enantioselective synthetic routes that can reliably produce the desired stereoisomer in high purity. nih.gov Innovations in asymmetric catalysis, such as dirhodium-catalyzed reactions, are being explored to introduce and maintain the correct stereochemistry throughout complex synthetic sequences. nih.gov These methods enable the preparation of stereochemically defined analogs for detailed SAR analysis, which is crucial for understanding how subtle 3D structural changes impact degradation potency and selectivity. nih.gov

Furthermore, the potential for racemization of the chiral center under physiological or synthetic conditions is a persistent concern. The acidic proton at the C3 position can be abstracted, leading to a loss of stereochemical integrity and a reduction in biological efficacy. Addressing this challenge involves designing analogs with modified glutarimide rings that are less prone to epimerization, without sacrificing CRBN binding affinity. This may include introducing substituents that sterically hinder the approach of a base or electronically disfavor proton removal.

| Synthetic Challenge | Research Focus | Desired Outcome |

| Stereochemical Control | Development of novel enantioselective catalytic methods (e.g., rhodium-catalyzed reactions). nih.gov | High-yield, scalable synthesis of single enantiomers. |

| Racemization | Design of glutarimide analogs with increased stereochemical stability. | Compounds that maintain their active stereoconfiguration under physiological conditions. |

| Structural Diversity | Late-stage functionalization of the core scaffold. nih.gov | Access to a wide range of analogs with diverse 3D shapes for SAR studies. nih.gov |

Exploration of Novel Molecular Targets and Therapeutic Modalities

While the initial success of compounds based on this scaffold has been remarkable, a significant opportunity lies in expanding the range of molecular targets and exploring new therapeutic applications. The TPD field is moving beyond oncology to address a wider array of diseases driven by protein overexpression or malfunction.

A key objective is to target proteins previously considered "undruggable" due to the lack of suitable active sites for traditional inhibitors. nih.govfrontiersin.org By coopting the cell's natural degradation machinery, degraders based on this compound can eliminate these proteins entirely. Research is underway to identify new neosubstrates of CRBN and to design novel PROTACs that can target a broader spectrum of proteins, including transcription factors, scaffolding proteins, and non-enzymatic targets. nih.gov

Beyond the ubiquitin-proteasome system (UPS), new therapeutic modalities that hijack other cellular degradation pathways are emerging. nih.govguidechem.com These novel approaches could overcome some of the limitations of UPS-based degraders. The versatility of the this compound core could allow for its integration into these next-generation platforms.

Emerging TPD Modalities:

Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by linking them to lysosomal trafficking receptors. frontiersin.orgmdpi.com

Autophagy-Targeting Chimeras (AUTACs) and AUTOTACs: These compounds induce the degradation of cytosolic proteins, protein aggregates, and even damaged organelles by tethering them to the autophagy pathway. frontiersin.orgguidechem.commdpi.com

Degrader-Antibody Conjugates (DACs): Combining the targeting specificity of an antibody with the potent degradation machinery of a PROTAC, DACs offer a way to achieve highly specific delivery of the degrader to target cells. guidechem.com

Advanced Computational Studies for Predictive Modeling of Compound Behavior

The rational design of effective and selective degraders is a complex, multi-parameter optimization problem. Advanced computational methods are becoming indispensable for navigating this complexity and accelerating the discovery process.

Machine learning (ML) and artificial intelligence (AI) are being employed to build predictive models for key properties of PROTACs and molecular glues. nih.govresearchgate.net These models can be trained on large datasets to predict crucial parameters such as cell permeability, a significant hurdle for these often large and complex molecules. nih.govresearchgate.net By analyzing simple molecular descriptors like size, lipophilicity, and hydrogen bond counts, ML models can serve as effective filters in the design phase, reducing the need for resource-intensive synthesis and testing of compounds with poor pharmacokinetic properties. nih.govresearchgate.net

Molecular dynamics simulations and structural modeling are also critical for understanding the formation and stability of the ternary complex (Target-Degrader-E3 Ligase), which is the cornerstone of TPD. These computational tools allow researchers to visualize interactions at the atomic level, providing insights that can guide the design of linkers and ligands to optimize ternary complex cooperativity and improve degradation efficiency. The ultimate goal is to develop robust in silico models that can accurately predict the degradation profile of a novel compound before it is synthesized.

| Computational Approach | Application in Degrader Design | Key Challenge Addressed |

| Machine Learning (ML) | Predicting cell permeability and other ADME properties. nih.govresearchgate.net | Poor bioavailability and pharmacokinetics. |

| Molecular Dynamics | Simulating the formation and stability of the ternary complex. | Understanding and optimizing protein-protein interactions. |

| Structural Modeling | Visualizing binding modes and guiding ligand/linker design. nih.gov | Rational design of potent and selective degraders. |

Integration with Emerging Chemical Biology Paradigms and Methodologies

The future of this compound chemistry is intrinsically linked to its integration with broader advances in chemical biology. This scaffold is no longer just a component of drugs but also a versatile tool for probing complex biological systems.

New methodologies are enabling more precise control over protein degradation. For example, photochemically controllable PROTACs (PHOTACs) incorporate light-sensitive groups, allowing researchers to initiate protein degradation at specific times and locations within a cell or organism, offering unprecedented spatiotemporal control. nih.gov This approach is invaluable for dissecting the immediate consequences of a protein's depletion.

The concept of covalent PROTACs and CLIPTACs (Click-Forming In-Situ PROTACs) represents another innovative direction. guidechem.com These approaches can enhance target engagement and potency. The integration of the glutarimide scaffold with bio-orthogonal chemistry, such as click reactions, facilitates modular synthesis and the rapid generation of degrader libraries for screening.

Furthermore, the development of novel CRBN ligands beyond the traditional thalidomide-based structures is expanding the chemical toolkit for TPD. nih.gov New glutarimide derivatives with unique binding modes and functional groups for conjugation are being synthesized, providing new starting points for the creation of next-generation degraders with improved properties. nih.gov This continuous evolution ensures that the principles established with the this compound core will remain central to the expanding field of targeted protein modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,6-Dioxo-3-piperidyl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as (1) forming the 2,6-dioxopiperidine moiety via cyclization of substituted amines or amino acids under acidic or oxidative conditions, and (2) coupling this intermediate to a benzoic acid derivative. For example, a two-step process analogous to the synthesis of 2-[bis(aryl)methyl]benzoic acids involves condensation of a piperidine precursor with a substituted benzaldehyde, followed by oxidation to stabilize the dioxo group . Intermediate characterization employs FT-IR (to confirm carbonyl groups at ~1700 cm⁻¹), ¹H/¹³C-NMR (to verify piperidyl ring protons and benzoic acid substituents), and HRMS (for molecular ion validation) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation requires a combination of:

- X-ray crystallography (if crystalline) to resolve the 3D arrangement of the piperidyl and benzoic acid moieties.

- 2D-NMR techniques (e.g., COSY, HSQC) to assign proton-proton correlations and confirm the dioxo-piperidine ring conformation.

- Elemental analysis (C, H, N) to verify purity and stoichiometry .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological targets of this compound?

- Methodological Answer :

- 3D-QSAR : Build comparative molecular field analysis (CoMSIA) models using analogs with known activity to map electrostatic/hydrophobic requirements for target binding .

- Molecular Docking : Dock the compound into protein active sites (e.g., kinases, proteases) using software like AutoDock Vina. Prioritize targets based on binding energy (ΔG < -7 kcal/mol) and residue interactions (e.g., hydrogen bonds with the dioxo group) .

- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

- Purity issues : Re-analyze compounds via HPLC (≥95% purity) and control for residual solvents .

- Assay conditions : Standardize protocols (e.g., pH, temperature, cell lines) and include positive controls (e.g., known inhibitors) .

- Target specificity : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm direct binding vs. off-target effects .

Q. How is the structure-activity relationship (SAR) of this compound derivatives systematically explored?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified benzoic acid substituents (e.g., electron-withdrawing groups at position 4) or piperidyl ring substitutions (e.g., methyl at position 4).

- Pharmacophore mapping : Identify critical features (e.g., dioxo group for hydrogen bonding) using Schrödinger’s Phase or MOE.

- In vitro profiling : Test analogs against a panel of disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines) to correlate structural changes with activity .

Q. What mechanistic studies elucidate the role of the dioxo-piperidyl group in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.

- Isotope labeling : Use ¹⁸O-labeled dioxo groups to track covalent adduct formation with catalytic residues (LC-MS/MS analysis).

- Mutagenesis : Engineer key active-site residues (e.g., Ser, Asp) to assess binding dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.